tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with a thiophene group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with tert-butyl 2-pyrrolidinecarboxylate. This reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles like bromine or iodine can be used for halogenation reactions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-methanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of potential drug candidates. Its pyrrolidine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery .
Mechanism of Action
The mechanism of action of tert-butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the thiophene group can contribute to the compound’s overall stability and electronic properties .
Comparison with Similar Compounds
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- tert-Butyl 2-(phenylthio)carbonyl)pyrrolidine-1-carboxylate
Uniqueness: tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate is unique due to the presence of both a thiophene ring and a pyrrolidine ring in its structure. This combination provides a distinct set of chemical and physical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
tert-butyl 2-thiophen-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-8-4-6-10(14)11-7-5-9-17-11/h5,7,9-10H,4,6,8H2,1-3H3 |
InChI Key |
XVMDUTAPDBTAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CS2 |
Origin of Product |
United States |
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